molecular formula C21H30N2O4 B2684633 (E)-3-(3,4-dimethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide CAS No. 2034997-02-7

(E)-3-(3,4-dimethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2684633
CAS No.: 2034997-02-7
M. Wt: 374.481
InChI Key: GQLBLEPRZGUYJV-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C21H30N2O4 and its molecular weight is 374.481. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Polymer Synthesis

Research into related compounds, such as aminoxyl and piperidinyl acrylamide monomers, has revealed their significance in the preparation of redox-active polymers. These studies, focusing on molecular structures, have shown how these compounds can be used to create materials with specific physical properties, such as hydrogen bonding patterns that influence packing and stability. This information is critical for developing advanced materials with tailored properties for specific applications (Goswami et al., 2015).

Central Nervous System Agents

Compounds structurally related to (E)-3-(3,4-dimethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide have been synthesized with the potential to act as central nervous system agents. The synthesis of these compounds was prompted by their structural similarities to known antidepressants. Such research indicates the potential for developing new therapeutic agents targeting the CNS, showcasing the broader pharmacological applications of these chemical frameworks (Bauer et al., 1976).

Drug Design and Molecular Interaction

Further investigations into compounds with piperidine structures have been conducted to understand their interactions with biological receptors, such as the CB1 cannabinoid receptor. Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, for example, have provided insights into the conformational preferences and molecular interactions that govern receptor binding. Such research contributes to drug design by revealing how structural modifications can influence biological activity, potentially leading to the development of new drugs with improved efficacy and safety profiles (Shim et al., 2002).

Antiallergic and Anticancer Activities

Research into acrylamide derivatives has also highlighted their potential as antiallergic and anticancer agents. Studies on specific N-substituted acrylamides have shown promising results in preclinical models, demonstrating significant inhibitory activities against allergic reactions and various cancer cell lines. This line of research underscores the therapeutic potential of acrylamide derivatives in treating allergies and cancer, contributing to the ongoing search for more effective treatments (Nishikawa et al., 1989; Bondock & Gieman, 2015).

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-25-19-5-3-16(13-20(19)26-2)4-6-21(24)22-14-17-7-10-23(11-8-17)18-9-12-27-15-18/h3-6,13,17-18H,7-12,14-15H2,1-2H3,(H,22,24)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLBLEPRZGUYJV-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2CCN(CC2)C3CCOC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C3CCOC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.